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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1244878 Get Quote

Abstract and Strategic Overview
Benzomalvin C is a tetracyclic quinazolinobenzodiazepine alkaloid produced by Penicillium

species (e.g., P. spathulatum). Structurally, it is distinguished by a labile oxirane (epoxide)

moiety fused to the benzodiazepine ring, differentiating it from its congeners, Benzomalvin A

(saturated) and Benzomalvin B (unsaturated/imine). While Benzomalvin A is a potent

Substance P (neurokinin NK1) inhibitor, Benzomalvin C exhibits unique cytotoxicity profiles

and serves as a critical intermediate in understanding the oxidative metabolism of this alkaloid

class.

This guide details a Total Synthesis Strategy prioritizing the Intramolecular Aza-Wittig

methodology. This route is selected for its rigorous regiocontrol and ability to construct the

sensitive 6-7-6 fused ring system under mild conditions, minimizing the risk of premature

epoxide ring opening. A secondary "Biomimetic" route is discussed for high-throughput analog

generation.

Key Synthetic Challenges
Tetracyclic Core Construction: Fusing the quinazolinone and 1,4-benzodiazepine rings

without racemization of the amino acid-derived stereocenter.

Regioselectivity: Ensuring the correct orientation of the anthranilic acid moieties.
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Late-Stage Oxidation: Installing the epoxide functionality (Benzomalvin C) on the sterically

crowded benzodiazepine alkene (Benzomalvin B) with high diastereoselectivity.

Retrosynthetic Analysis
The synthesis of Benzomalvin C is best approached via a linear sequence targeting the

Benzomalvin B (alkene) precursor, followed by stereoselective epoxidation. The core skeleton

is disassembled into two anthranilic acid equivalents and one

-methyl-L-phenylalanine unit.

Retrosynthetic Logic (Graphviz)
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Figure 1: Retrosynthetic disassembly of Benzomalvin C via the Benzomalvin B/A manifold.

Detailed Synthetic Protocol
This protocol is adapted from the authoritative works of Sugimori, Eguchi, and recent

optimization by Basak et al., focusing on the Aza-Wittig route for core construction.
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Phase 1: Construction of the Benzodiazepine Precursor
Objective: Synthesize the functionalized dipeptide intermediate.

Starting Materials:

-Boc-Anthranilic acid,

-Methyl-L-phenylalanine methyl ester.

Coupling Reaction:

Reagents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

Solvent: DMF (Anhydrous).

Conditions: Stir at

for 12 h.

Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine.[1] Dry over Na

SO

.

Deprotection & Cyclization:

Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group.

Neutralize and reflux in Toluene with catalytic acetic acid to induce cyclization to the 1,4-

benzodiazepine-2,5-dione.

Phase 2: Quinazolinone Annelation (The Aza-Wittig Step)
Objective: Fuse the quinazolinone ring onto the benzodiazepine core. This is the critical step

defining the scaffold.

Step 2.1: Imide Formation
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Substrate: 1,4-Benzodiazepine-2,5-dione derivative from Phase 1.

Reagents:

-Azidobenzoyl chloride (1.2 equiv), LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv).

Protocol:

Dissolve substrate in dry THF at

.

Add LiHMDS dropwise to generate the amide enolate.

Cannulate

-azidobenzoyl chloride into the mixture.

Stir for 30 min at

, then warm to RT.

Observation: Formation of the

-acylated imide intermediate (Azide precursor).

Step 2.2: Staudinger/Aza-Wittig Cyclization

Reagents: Tributylphosphine (

-Bu

P, 1.2 equiv) or Triphenylphosphine (PPh

).

Solvent: Toluene (degassed).

Protocol:

Add phosphine to the azide intermediate solution at RT.
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Mechanism: Formation of the iminophosphorane (

) occurs with evolution of N

gas.

Heat to reflux (

) for 4–6 hours.

The iminophosphorane attacks the adjacent imide carbonyl (intra-molecularly), eliminating

phosphine oxide.

Product:(-)-Benzomalvin A (Saturated Core).

Purification: Flash chromatography (SiO

, EtOAc/Hexane).

Phase 3: Oxidation to Benzomalvin C
Objective: Convert Benzomalvin A to Benzomalvin C via the alkene (Benzomalvin B).

Step 3.1: Dehydrogenation (Formation of Benzomalvin B)

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

.

Conditions: Reflux in Benzene or Dioxane for 2–4 h.

Outcome: Introduction of the C11-C12 double bond.

Validation: Loss of C11/C12 proton signals in

-NMR; appearance of alkene signature.

Step 3.2: Stereoselective Epoxidation (Formation of Benzomalvin C)

Reagents:
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-CPBA (

-Chloroperoxybenzoic acid, 1.1 equiv) or DMDO (Dimethyldioxirane).

Solvent: DCM (

).[1]

Protocol:

Dissolve Benzomalvin B in DCM.

Add

-CPBA slowly at

.

Monitor by TLC (Benzomalvin C is more polar than B).

Quench: Sat. Na

S

O

(to remove excess peroxide) followed by NaHCO

.

Yield: Typically 60–75%.

Stereochemistry: The epoxide typically forms trans to the bulky phenyl group, but mixtures

may occur. HPLC purification is required.

Reaction Mechanism & Pathway Visualization
The following diagram illustrates the Aza-Wittig mechanism, the most elegant method for

constructing the quinazolinone moiety.
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Figure 2: Mechanism of the Aza-Wittig Quinazolinone Annelation.[2]

Troubleshooting & Optimization (Expert Insights)
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Challenge Symptom Root Cause Expert Solution

Low Yield in Aza-

Wittig
Incomplete cyclization

Steric hindrance at the

imide carbonyl.

Switch from PPh

to PBu

(more nucleophilic).

Increase reflux time in

Xylene (

).

Epoxide Hydrolysis Product degradation
Acidic work-up or

silica acidity.

Use neutral alumina

for purification or

deactivate silica with

1% Et

N. Store Benzomalvin

C at

.

Racemization Loss of optical activity

Base-mediated proton

abstraction at the

-carbon of Phe.

Use LiHMDS at strictly

for the acylation step.

Avoid warming before

quenching.

Incomplete Oxidation Mixture of A and B
Sluggish

dehydrogenation.

Use activated MnO

(excess) in refluxing

chloroform, or switch

to photo-oxidation with

singlet oxygen if

chemical oxidants fail.

Characterization Data Summary
For valid identification of Benzomalvin C, compare against these consensus values derived

from natural isolates and total synthesis.
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Property
Benzomalvin A
(Precursor)

Benzomalvin B
(Intermediate)

Benzomalvin C

(Target)

Molecular Formula

C

H

N

O

C

H

N

O

C

H

N

O

Mol.[3][4][5] Weight 382.42 380.40 395.41

Key IR Signals
1680, 1650 cm

(Amides)

1695, 1655 cm
3437 cm

(br), 1690 cm

MS (ESI+) 382 [M+H] 380 [M+H] 396 [M+H]

Distinctive NMR
C11-H

(Doublet/Multiplet)

C11=C12 (Alkene

shift)

Epoxide

proton/carbon signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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